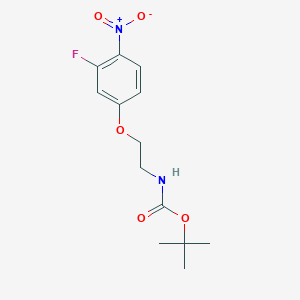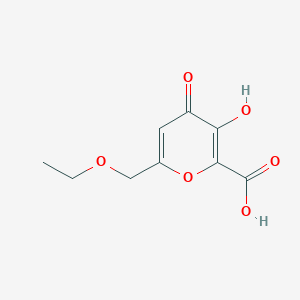
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol is an organic compound that belongs to the class of pyridinols This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, with a propyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-2-pyridone with reducing agents such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydropyridinol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction reactions, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-1-propyl-2-pyridone.
Reduction: Formation of fully saturated pyridine derivatives.
Substitution: Formation of various substituted pyridinol derivatives.
Scientific Research Applications
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone: A versatile solvent used in various chemical reactions.
Tetrahydropyran: An organic compound with a similar six-membered ring structure but different functional groups.
Uniqueness
1,2,5,6-Tetrahydro-3-methyl-1-propyl-2-pyridinol is unique due to its specific substitution pattern and the presence of both a propyl and a methyl group on the pyridinol ring.
Properties
CAS No. |
725715-13-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-methyl-1-propyl-3,6-dihydro-2H-pyridin-6-ol |
InChI |
InChI=1S/C9H17NO/c1-3-6-10-7-4-5-8(2)9(10)11/h5,9,11H,3-4,6-7H2,1-2H3 |
InChI Key |
MAQFQCLFIAKINY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=C(C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


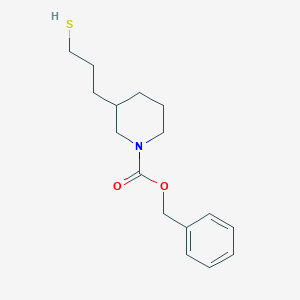
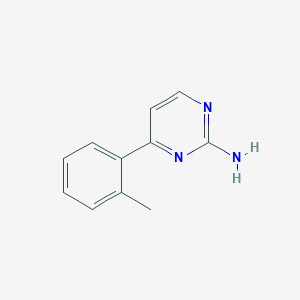
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

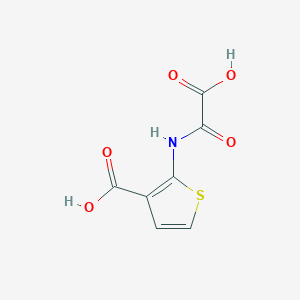

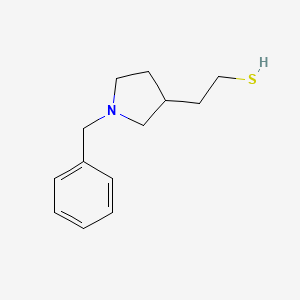

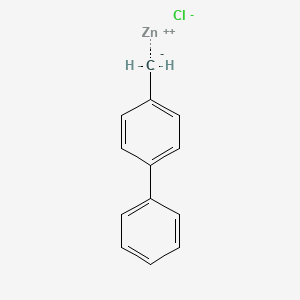
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
